3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid
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Overview
Description
3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid is a complex organic compound that features an indole moiety, a formyl group, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid typically involves multiple steps, starting with the formation of the indole ring. One common method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which gives indoles via a formal reductive C(sp2)–H amination reaction . The formylation of the indole ring can be achieved using Vilsmeier-Haack reaction conditions, where the indole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
The next step involves the acylation of the formylated indole with bromoacetic acid, followed by coupling with 3-aminobenzoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(2-(3-Carboxy-1H-indol-1-yl)acetamido)benzoic acid.
Reduction: 3-(2-(3-Hydroxymethyl-1H-indol-1-yl)acetamido)benzoic acid.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The formyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
3-(2-(3-Hydroxymethyl-1H-indol-1-yl)acetamido)benzoic acid: A reduced form of the target compound.
3-(2-(3-Carboxy-1H-indol-1-yl)acetamido)benzoic acid: An oxidized form of the target compound.
Uniqueness
3-(2-(3-Formyl-1H-indol-1-yl)acetamido)benzoic acid is unique due to the presence of both a formyl group and a benzoic acid derivative, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C18H14N2O4 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
3-[[2-(3-formylindol-1-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O4/c21-11-13-9-20(16-7-2-1-6-15(13)16)10-17(22)19-14-5-3-4-12(8-14)18(23)24/h1-9,11H,10H2,(H,19,22)(H,23,24) |
InChI Key |
AGEAWPYWUASESE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC(=C3)C(=O)O)C=O |
Origin of Product |
United States |
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